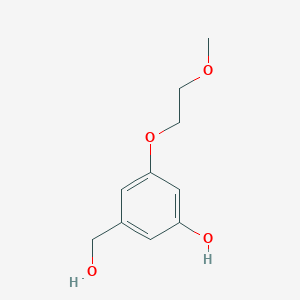
3-(Hydroxymethyl)-5-(2-methoxyethoxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydroxymethyl)-5-(2-methoxyethoxy)phenol is an organic compound that features a phenolic structure with hydroxymethyl and methoxyethoxy substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-5-(2-methoxyethoxy)phenol typically involves the reaction of a phenolic precursor with formaldehyde and a methoxyethoxy group donor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
3-(Hydroxymethyl)-5-(2-methoxyethoxy)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The phenolic group can be reduced to form a cyclohexanol derivative.
Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted phenolic compounds.
Aplicaciones Científicas De Investigación
3-(Hydroxymethyl)-5-(2-methoxyethoxy)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 3-(Hydroxymethyl)-5-(2-methoxyethoxy)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The hydroxymethyl and methoxyethoxy groups may also influence the compound’s solubility and reactivity, contributing to its overall biological and chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxyphenol (Guaiacol): A phenolic compound with a methoxy group at the ortho position.
3-Methoxyphenol (m-Guaiacol): A phenolic compound with a methoxy group at the meta position.
4-Methoxyphenol (Mequinol): A phenolic compound with a methoxy group at the para position.
Uniqueness
3-(Hydroxymethyl)-5-(2-methoxyethoxy)phenol is unique due to the presence of both hydroxymethyl and methoxyethoxy groups, which confer distinct chemical properties and reactivity compared to other methoxyphenols
Propiedades
Fórmula molecular |
C10H14O4 |
|---|---|
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
3-(hydroxymethyl)-5-(2-methoxyethoxy)phenol |
InChI |
InChI=1S/C10H14O4/c1-13-2-3-14-10-5-8(7-11)4-9(12)6-10/h4-6,11-12H,2-3,7H2,1H3 |
Clave InChI |
XYRJLHVSVSIEOH-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1=CC(=CC(=C1)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-oxo-4-{[tri(propan-2-yl)silyl]oxy}butanoate](/img/structure/B13988630.png)
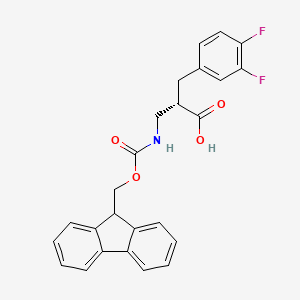
![Hydrazinecarboximidamide, 2-[(4-aminophenyl)methylene]-](/img/structure/B13988650.png)
![5-Bromo-6-hydroxy-5,6-dimethyl-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione](/img/structure/B13988655.png)
![tert-Butyl 1-amino-3-oxo-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B13988662.png)


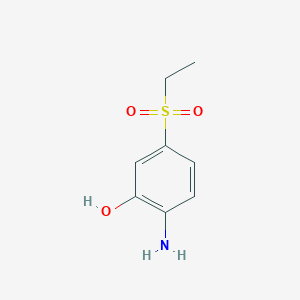
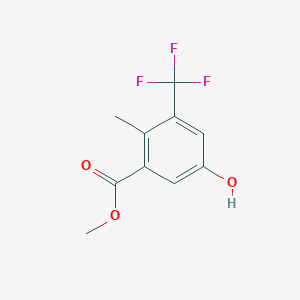
![(5E)-5-[2-(2,5-Dimethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B13988691.png)


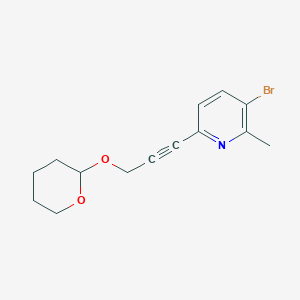
![5,7-Dihydrofuro[3,4-b]pyridine](/img/structure/B13988702.png)
